molecular formula C29H27FN2O4 B12785811 1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)thymine CAS No. 132776-30-8

1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)thymine

Cat. No.: B12785811
CAS No.: 132776-30-8
M. Wt: 486.5 g/mol
InChI Key: IPKPAMZRQGPDFZ-ZWEKWIFMSA-N
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Description

1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)thymine is a synthetic nucleoside analogue. This compound is characterized by the presence of a fluorine atom at the 2’ position and a trityl group at the 5’ position of the pentofuranosyl ring. It is primarily used in the field of medicinal chemistry and has applications in antiviral research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)thymine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of a pentofuranosyl sugar, followed by the introduction of a fluorine atom at the 2’ position. The trityl group is then added to the 5’ position. The final step involves the coupling of the modified sugar with thymine under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)thymine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleoside analogues .

Scientific Research Applications

1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)thymine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.

    Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: It has potential antiviral properties and is investigated for its efficacy against various viral infections.

    Industry: The compound is used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)thymine involves its incorporation into viral DNA or RNA, leading to chain termination. The fluorine atom at the 2’ position enhances its binding affinity to viral polymerases, while the trityl group provides steric hindrance, preventing further elongation of the nucleic acid chain. This results in the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)thymine is unique due to its specific combination of modifications, which confer distinct chemical and biological properties. The presence of both the fluorine atom and the trityl group enhances its stability and binding affinity, making it a valuable compound in antiviral research .

Properties

CAS No.

132776-30-8

Molecular Formula

C29H27FN2O4

Molecular Weight

486.5 g/mol

IUPAC Name

1-[(2R,3R,5S)-3-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C29H27FN2O4/c1-20-18-32(28(34)31-26(20)33)27-25(30)17-24(36-27)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-25,27H,17,19H2,1H3,(H,31,33,34)/t24-,25+,27+/m0/s1

InChI Key

IPKPAMZRQGPDFZ-ZWEKWIFMSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F

Origin of Product

United States

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